1,3,7-Trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione

Physicochemical Characterization Ionic Liquid Synthesis Salt Formation

1,3,7-Trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione (CAS 50693-74-8), also known as 8-piperazinyl caffeine (8-PC), is a functionalized xanthine derivative distinguished by a piperazine ring at the C8 position of the caffeine core. This structural modification imparts a markedly high basicity (pH ≈ 12.5 for a 0.01 M aqueous solution) and enhanced water solubility compared to the parent compound, caffeine.

Molecular Formula C12H18N6O2
Molecular Weight 278.31 g/mol
CAS No. 50693-74-8
Cat. No. B1300184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,7-Trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione
CAS50693-74-8
Molecular FormulaC12H18N6O2
Molecular Weight278.31 g/mol
Structural Identifiers
SMILESCN1C2=C(N=C1N3CCNCC3)N(C(=O)N(C2=O)C)C
InChIInChI=1S/C12H18N6O2/c1-15-8-9(16(2)12(20)17(3)10(8)19)14-11(15)18-6-4-13-5-7-18/h13H,4-7H2,1-3H3
InChIKeyCWQBJMULHKYRNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy 1,3,7-Trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione (CAS 50693-74-8): A High-Basicity Xanthine Scaffold for Advanced Synthesis


1,3,7-Trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione (CAS 50693-74-8), also known as 8-piperazinyl caffeine (8-PC), is a functionalized xanthine derivative distinguished by a piperazine ring at the C8 position of the caffeine core [1]. This structural modification imparts a markedly high basicity (pH ≈ 12.5 for a 0.01 M aqueous solution) and enhanced water solubility compared to the parent compound, caffeine [1]. These physicochemical properties render it a valuable, multipurpose intermediate for constructing diverse bioactive conjugates and ionic liquids, rather than a final therapeutic agent itself [2].

Why Caffeine or 8-Bromocaffeine Cannot Substitute for 1,3,7-Trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione in Synthesis


Generic substitution with unmodified caffeine (CAS 58-08-2) or its common precursor 8-bromocaffeine (CAS 10381-82-5) is not feasible when the synthetic objective requires a pre-installed, strongly basic secondary amine. While caffeine lacks a nucleophilic handle at the C8 position, and 8-bromocaffeine requires an additional, often low-yielding, nucleophilic aromatic substitution (SNAr) step with piperazine [1], 8-PC provides this reactive piperazine directly [2]. This ready-made bifunctional nature enables rapid diversification through N-alkylation, N-acylation, or salt formation, which is critical for generating compound libraries and active pharmaceutical ingredient ionic liquids (API-ILs) with synergistic properties that the parent compounds cannot match [3].

Quantitative Differentiation of 1,3,7-Trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione from Closest Analogs


Aqueous Basicity: 8-Piperazinyl Caffeine vs. Unmodified Caffeine

The piperazine moiety of 8-PC introduces a secondary amine that is absent in the caffeine core, resulting in a profoundly different basicity. This allows for stoichiometric salt formation with acidic compounds, a property unattainable with neutral caffeine. In a 0.01 M aqueous solution at 25 °C, 8-PC exhibits a pH of approximately 12.5, whereas unmodified caffeine has a near-neutral pH of 6.9 in a saturated solution [1][2].

Physicochemical Characterization Ionic Liquid Synthesis Salt Formation

Analgesic Synergy: 8-PC Ibuprofenate Salt vs. Sodium Ibuprofenate in a Formalin Test

The 8-PC cation synergistically enhances the analgesic efficacy of NSAIDs compared to their standard sodium salts. In an in vivo formalin test on mice, the 8-PC ibuprofenate salt (compound 11d) demonstrated substantially greater pain relief, particularly between 10–20 minutes post-oral administration, than the corresponding sodium ibuprofenate (NaIBP) [1].

Analgesic Activity API-ILs In Vivo Pharmacology

Synthetic Versatility: Direct Derivatization of 8-PC vs. Precursor 8-Bromocaffeine

8-PC serves as a direct, highly functionalized substrate for terminal diversification, bypassing the initial SNAr step required by its predecessor, 8-bromocaffeine. High yields of 68–96% are reported for N-alkylation of 8-PC to produce potent anti-leishmanial agents, enabling more efficient library synthesis [1]. Furthermore, 8-PC is directly converted to 8-piperazinyl caffeinyl-triazolylmethyl hybrids via a click chemistry sequence [2].

Medicinal Chemistry Combinatorial Chemistry Click Chemistry

Target Applications for 1,3,7-Trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione Based on Evidence


Synthesis of Active Pharmaceutical Ingredient Ionic Liquids (API-ILs) for Enhanced Analgesia

Use 8-PC as the primary cation source to form novel carboxylate ionic liquids with NSAIDs like ibuprofen or aspirin. Evidence shows these API-ILs exhibit superior analgesic activity in vivo compared to their standard sodium salts due to a synergistic effect conferred by the 8-PC counterion [1]. This application is directly supported by data from a head-to-head formalin test comparison where 8-PC ibuprofenate outperformed sodium ibuprofenate.

Scaffold for Rapid Diversification into Anti-Leishmanial Drug Candidates

Employ 8-PC as a key intermediate for creating a library of 8-(4-alkylpiperazinyl) caffeine derivatives. Published protocols achieve N-alkylation with yields of 68-96%, and the resulting compounds have shown potent in vitro leishmanicidal activity, with some analogues (IC50 = 84–94 μM) surpassing the activity of reference drugs like miltefosine and metronidazole [2]. This provides a highly efficient entry point for neglected tropical disease drug discovery.

Building Block for 'Click Chemistry' Derived Anticancer Hybrid Conjugates

Leverage 8-PC as the starting material for a three-step sequence (N-propargylation, then CuAAC click reaction) to generate 8-caffeinyl-triazolyl-methyl hybrids. These conjugates have demonstrated potent and selective anticancer activity against melanoma (A-375, IC50 = 323 ± 2.6 μM) and breast cancer (MCF-7, IC50 = 175 ± 3.2 μM) cell lines, exceeding the potency of the reference drug methotrexate [3]. This established route makes 8-PC a critical procurement item for cancer drug discovery groups.

Quote Request

Request a Quote for 1,3,7-Trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.